molecular formula C20H19N3O2S B11331403 2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11331403
M. Wt: 365.5 g/mol
InChI Key: JDUWSKDIKIDBMP-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thienyl group, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 2-thiophenecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminobenzamide under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, resulting in different analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound can be used as a precursor for the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth. Additionally, its interaction with DNA and RNA can lead to the disruption of cellular processes, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of a methoxyphenyl group and a thienyl group attached to the quinazolinone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H19N3O2S/c1-12-19-16(10-13(11-17(19)24)18-4-3-9-26-18)23-20(21-12)22-14-5-7-15(25-2)8-6-14/h3-9,13H,10-11H2,1-2H3,(H,21,22,23)

InChI Key

JDUWSKDIKIDBMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)C4=CC=CS4

Origin of Product

United States

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